molecular formula C9H12N2O2 B6618257 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde CAS No. 1784899-80-4

6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde

Cat. No.: B6618257
CAS No.: 1784899-80-4
M. Wt: 180.20 g/mol
InChI Key: CBGHRLDOEKFSFA-UHFFFAOYSA-N
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Description

6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde is a heterocyclic compound that features a unique fusion of pyrazole and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5,5-dimethyl-2-cyclohexen-1-one with hydrazine hydrate, followed by cyclization with formaldehyde under acidic conditions to form the desired oxazine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include considerations for cost-effective reagents, reaction conditions, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid.

    Reduction: 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid
  • 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride
  • 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide

Uniqueness

6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde is unique due to its aldehyde functional group, which allows for a wide range of chemical modifications and applications. This distinguishes it from similar compounds that may have different functional groups, such as carboxylic acids or sulfonyl chlorides, which confer different reactivity and applications.

Properties

IUPAC Name

6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-9(2)5-11-8(13-6-9)7(4-12)3-10-11/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGHRLDOEKFSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C(=C(C=N2)C=O)OC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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